molecular formula C15H27N5O5 B14238235 N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide CAS No. 208524-63-4

N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide

Cat. No.: B14238235
CAS No.: 208524-63-4
M. Wt: 357.41 g/mol
InChI Key: YFGZHDYYARBWQG-NSHDSACASA-N
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Description

N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide is a synthetic peptide compound with the molecular formula C15H27N5O5 It is a derivative of amino acids and peptides, characterized by the presence of acetyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of amino groups using acetyl and methyl groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid support, allowing for easy separation and purification .

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as metabolism, growth, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetylglycyl-L-leucylglycyl-N-methylglycinamide is unique due to its specific combination of acetyl, leucyl, glycine, and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

208524-63-4

Molecular Formula

C15H27N5O5

Molecular Weight

357.41 g/mol

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-4-methyl-N-[2-[[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]pentanamide

InChI

InChI=1S/C15H27N5O5/c1-9(2)5-11(20-14(24)8-17-10(3)21)15(25)19-7-13(23)18-6-12(22)16-4/h9,11H,5-8H2,1-4H3,(H,16,22)(H,17,21)(H,18,23)(H,19,25)(H,20,24)/t11-/m0/s1

InChI Key

YFGZHDYYARBWQG-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)NC)NC(=O)CNC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC)NC(=O)CNC(=O)C

Origin of Product

United States

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